molecular formula C24H14N4 B3176037 5,5'-Bi(1,10-phenanthroline) CAS No. 96761-79-4

5,5'-Bi(1,10-phenanthroline)

Cat. No.: B3176037
CAS No.: 96761-79-4
M. Wt: 358.4 g/mol
InChI Key: MBMOTAGBXPKECR-UHFFFAOYSA-N
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Description

5,5’-Bi(1,10-phenanthroline) is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various fields such as coordination chemistry, supramolecular chemistry, and biological applications . The unique structure of 5,5’-Bi(1,10-phenanthroline) allows it to act as a chelating ligand, which can coordinate with metal ions through its nitrogen atoms.

Biochemical Analysis

Biochemical Properties

5,5’-Bi(1,10-phenanthroline) plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to chelate metal ions. For instance, it forms stable complexes with copper ions, which can then interact with enzymes such as superoxide dismutase and catalase, influencing their activity . The nature of these interactions is primarily based on the coordination chemistry of the compound, where the nitrogen atoms in the phenanthroline rings coordinate with metal ions, stabilizing the complex and altering the biochemical properties of the enzymes involved.

Cellular Effects

The effects of 5,5’-Bi(1,10-phenanthroline) on cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5,5’-Bi(1,10-phenanthroline) can induce apoptosis by inhibiting proteasome activity, leading to the accumulation of misfolded proteins and triggering cell death pathways . Additionally, it can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, 5,5’-Bi(1,10-phenanthroline) exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through metal ion chelation. By binding to metal ions, the compound can inhibit the activity of metalloenzymes, such as those involved in DNA replication and repair . This inhibition can lead to changes in gene expression and cellular function. Furthermore, 5,5’-Bi(1,10-phenanthroline) can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and further influence gene expression and cell signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,5’-Bi(1,10-phenanthroline) can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,5’-Bi(1,10-phenanthroline) is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function, although the extent of these effects can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 5,5’-Bi(1,10-phenanthroline) in animal models are dose-dependent. At lower doses, the compound can exhibit beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as liver damage and impaired kidney function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

5,5’-Bi(1,10-phenanthroline) is involved in several metabolic pathways, particularly those related to metal ion homeostasis and oxidative stress responses. The compound interacts with enzymes such as superoxide dismutase and catalase, influencing their activity and, consequently, the levels of reactive oxygen species in cells . Additionally, it can affect metabolic flux by altering the availability of metal ions required for various enzymatic reactions, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 5,5’-Bi(1,10-phenanthroline) is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, facilitating its uptake and distribution within cells . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it can exert its biochemical effects. The localization and accumulation of the compound are influenced by its interactions with cellular transport mechanisms and binding proteins.

Subcellular Localization

The subcellular localization of 5,5’-Bi(1,10-phenanthroline) is a key factor in its activity and function. The compound is known to localize in the mitochondria, where it can influence mitochondrial function and induce oxidative stress . Additionally, it can be found in the nucleus, where it can interact with DNA and nuclear proteins, affecting gene expression and DNA repair processes. The targeting of 5,5’-Bi(1,10-phenanthroline) to specific subcellular compartments is mediated by post-translational modifications and targeting signals that direct the compound to its sites of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bi(1,10-phenanthroline) can be achieved through a cross-coupling reaction. One method involves the reaction of 5-chloro-1,10-phenanthroline with 4-hydroxyphthalonitrile in the presence of potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at room temperature for 25 hours . The reaction proceeds through oxidative addition, forming the desired product with a concomitant release of the substrate .

Industrial Production Methods

While specific industrial production methods for 5,5’-Bi(1,10-phenanthroline) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bi(1,10-phenanthroline) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenanthroline compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Bi(1,10-phenanthroline) is unique due to its ability to form bidentate chelates with metal ions, providing enhanced stability and specificity in complex formation. This makes it particularly valuable in applications requiring strong and selective metal coordination.

Properties

IUPAC Name

5-(1,10-phenanthrolin-5-yl)-1,10-phenanthroline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N4/c1-5-15-13-19(17-7-3-11-27-23(17)21(15)25-9-1)20-14-16-6-2-10-26-22(16)24-18(20)8-4-12-28-24/h1-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMOTAGBXPKECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=C5C=CC=NC5=C6C(=C4)C=CC=N6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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